molecular formula C20H32N4O2S B11996365 8-Decylsulfanyl-3-methyl-7-(2-methyl-allyl)-3,7-dihydro-purine-2,6-dione

8-Decylsulfanyl-3-methyl-7-(2-methyl-allyl)-3,7-dihydro-purine-2,6-dione

Cat. No.: B11996365
M. Wt: 392.6 g/mol
InChI Key: NJASEHNRRLWTRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Decylsulfanyl-3-methyl-7-(2-methyl-allyl)-3,7-dihydro-purine-2,6-dione is a synthetic organic compound belonging to the purine family. This compound is characterized by its unique structural features, including a decylsulfanyl group, a methyl group, and a 2-methyl-allyl group attached to the purine core. Purines are essential components in biochemistry, playing critical roles in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Decylsulfanyl-3-methyl-7-(2-methyl-allyl)-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. One common approach includes:

    Starting Material Preparation: The synthesis begins with the preparation of the purine core, which can be derived from commercially available starting materials.

    Introduction of the Decylsulfanyl Group: This step involves the nucleophilic substitution reaction where a decylsulfanyl group is introduced to the purine core using decylthiol and a suitable base.

    Alkylation: The methyl and 2-methyl-allyl groups are introduced through alkylation reactions using appropriate alkyl halides and bases.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

8-Decylsulfanyl-3-methyl-7-(2-methyl-allyl)-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting certain functional groups to their reduced forms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, bases like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced purine derivatives.

    Substitution: Various substituted purine compounds.

Scientific Research Applications

8-Decylsulfanyl-3-methyl-7-(2-methyl-allyl)-3,7-dihydro-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-Decylsulfanyl-3-methyl-7-(2-methyl-allyl)-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by inhibiting enzyme activity, altering receptor function, or interfering with nucleic acid processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    8-Decylsulfanyl-3-methyl-7-(2-methyl-allyl)-3,7-dihydro-purine-2,6-dione: shares similarities with other purine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the decylsulfanyl group, in particular, may enhance its lipophilicity and membrane permeability, potentially leading to unique biological activities compared to other purine derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H32N4O2S

Molecular Weight

392.6 g/mol

IUPAC Name

8-decylsulfanyl-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione

InChI

InChI=1S/C20H32N4O2S/c1-5-6-7-8-9-10-11-12-13-27-20-21-17-16(24(20)14-15(2)3)18(25)22-19(26)23(17)4/h2,5-14H2,1,3-4H3,(H,22,25,26)

InChI Key

NJASEHNRRLWTRN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCSC1=NC2=C(N1CC(=C)C)C(=O)NC(=O)N2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.